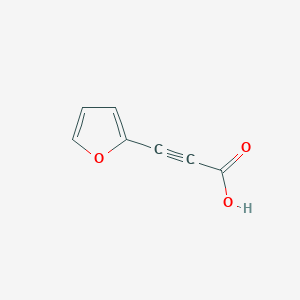

3-(Furan-2-yl)prop-2-ynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

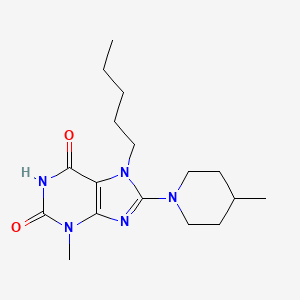

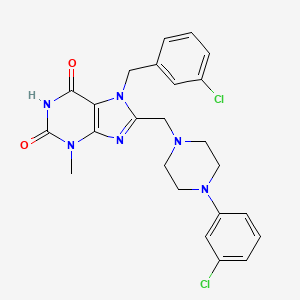

“3-(Furan-2-yl)prop-2-ynoic acid” is a chemical compound with the molecular formula C7H4O3 . It has a molecular weight of 136.1 .

Synthesis Analysis

The synthesis of furan compounds, including “3-(Furan-2-yl)prop-2-ynoic acid”, has been a topic of recent research . Furan compounds are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . The synthesis of furan compounds involves various methods, including the modification and improvement of classical methods and the development of new methods .Molecular Structure Analysis

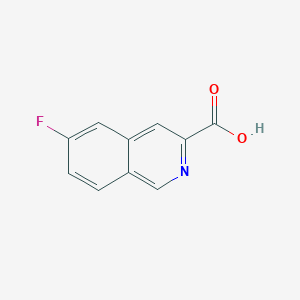

The molecular structure of “3-(Furan-2-yl)prop-2-ynoic acid” consists of a furan ring attached to a propynoic acid group . The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .Applications De Recherche Scientifique

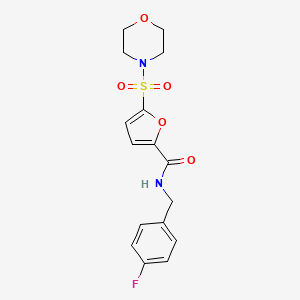

Antibacterial Activity

3-(Furan-2-yl)prop-2-ynoic acid has been explored for its antibacterial potential. Although it’s not as well-known as established antibiotics, researchers have investigated its efficacy against gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecium . Further studies could explore its mechanism of action and potential synergies with existing antibiotics.

Antifungal Properties

The compound’s antifungal activity against Candida spp. has also been studied. Researchers evaluated its effectiveness in combination with other antifungal agents, demonstrating promising results . Investigating its mode of action and potential clinical applications could be worthwhile.

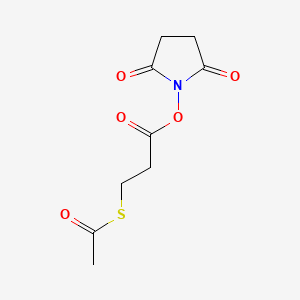

Chemical Synthesis and Derivatives

3-(Furan-2-yl)prop-2-ynoic acid serves as a versatile building block in chemical synthesis. Scientists have synthesized derivatives by modifying its side chain or furan ring. These derivatives may exhibit unique properties, making them valuable for drug discovery or material science .

Biological Studies

Researchers have used this compound to explore biological processes. Its reactivity and structural features make it an interesting probe for studying enzymatic reactions, metabolic pathways, and cellular signaling .

Mécanisme D'action

Target of Action

It’s known that furan derivatives have been studied for their antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

Furan derivatives have been shown to interact with their targets, leading to changes in microbial activity . The compound may interact with its targets through hydroarylation of the carbon–carbon double bond .

Biochemical Pathways

Furan derivatives are known to affect various biochemical pathways in microbes, leading to their antimicrobial effects .

Result of Action

It’s known that furan derivatives have antimicrobial activity , suggesting that the compound may lead to the inhibition of microbial growth or viability.

Propriétés

IUPAC Name |

3-(furan-2-yl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPVMSZRBHNIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)prop-2-ynoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)